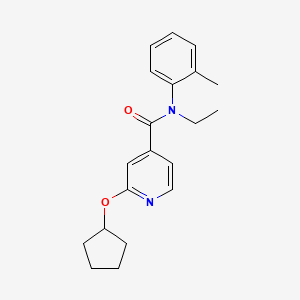

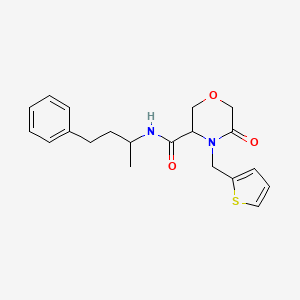

![molecular formula C16H17N5O3S B2829259 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034386-97-3](/img/structure/B2829259.png)

3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a 1,2,3-triazole ring, a piperidine ring, and a thiazolidine-dione group. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It is known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The piperidine ring is a common structural motif in many pharmaceuticals and natural products, known for its bioactive properties. Thiazolidine-dione is a heterocyclic compound containing sulfur and oxygen, often used in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, which is known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its thermal stability .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques The compound 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is related to the chemical classes of thiazolidines and oxazolidines. Research demonstrates various synthesis techniques for related compounds. For example, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were synthesized from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes. Further chemical transformations include dehydrogenation to form oxazoles and thiazoles and interaction with p-nitrobenzaldehyde and piperidine to form Mannich bases (Badr, Aly, Fahmy, & Mansour, 1981).

Chemical Reactivity and Derivatives The chemical reactivity of the compound class involves the formation of various derivatives through reactions with different reagents. Thiosemicarbazides were used to synthesize triazole rings linked by thiomethylene groups, and thiazolidinone derivatives were obtained by cyclizing thiosemicarbazides with chloroacetyl chloride. Michael addition reactions involving cyclic secondary amines like piperidine resulted in thiazolo[3,2-b][1,2,4]-triazol-5-ols (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Microwave Irradiation Synthesis A series of 5-benzylidenethiazolidine-2,4-diones were synthesized efficiently under microwave irradiation without solvent. This technique utilizes Knoevenagel condensation of aromatic aldehydes with thiazolidine-2,4-dione in the presence of catalytic amounts of piperidine and acetic acid, presenting a rapid and solvent-free synthesis method (Yang, Chen, Chen, & Zheng, 2003).

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

It’s known that 1,2,3-triazole derivatives can interact with their targets in various ways, depending on the specific structure of the derivative and the nature of the target .

Biochemical Pathways

Compounds with a 1,2,3-triazole ring system are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been investigated, suggesting that this compound may also have interesting pharmacokinetic characteristics .

Result of Action

Given the diverse biological activities of 1,2,3-triazole derivatives, it’s likely that this compound could have significant molecular and cellular effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability, its interaction with its target, and its overall efficacy .

Zukünftige Richtungen

The future research directions could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis process. Additionally, computational studies could be employed to predict its interaction with various biological targets and to investigate its drug-likeness .

Eigenschaften

IUPAC Name |

3-[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c22-14(9-20-13-4-2-1-3-12(13)17-18-20)19-7-5-11(6-8-19)21-15(23)10-25-16(21)24/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETJSNOYHWYCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2829180.png)

![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/no-structure.png)

![2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2829190.png)

![(3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2829192.png)

![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)

![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)